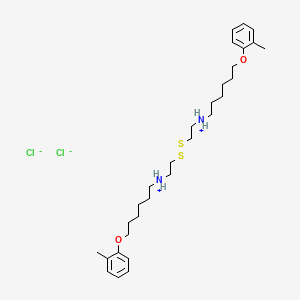
Acetamide, 2,2'-(ethylenebis((2-chloroethyl)imino))bis-, dipicrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, 2,2’-(ethylenebis((2-chloroethyl)imino))bis-, dipicrate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of acetamide groups linked through an ethylene bridge, with additional chloroethyl and dipicrate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2’-(ethylenebis((2-chloroethyl)imino))bis-, dipicrate typically involves the reaction of ethylenediamine with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Acetamide, 2,2’-(ethylenebis((2-chloroethyl)imino))bis-, dipicrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloroethyl groups can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioethers.
科学的研究の応用
Acetamide, 2,2’-(ethylenebis((2-chloroethyl)imino))bis-, dipicrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes.
作用機序
The mechanism of action of Acetamide, 2,2’-(ethylenebis((2-chloroethyl)imino))bis-, dipicrate involves its interaction with specific molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of biological processes. This compound may also interfere with cellular signaling pathways, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- 2-chloro-N,N-bis(2-chloroethyl)acetamide
- N,N’-Ethylene-bis(2-chloroethylthio)acetamide
- Bis(2-chloroethyl) ether
Uniqueness
Acetamide, 2,2’-(ethylenebis((2-chloroethyl)imino))bis-, dipicrate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
100576-10-1 |
|---|---|
分子式 |
C22H26Cl2N10O16 |
分子量 |
757.4 g/mol |
IUPAC名 |
(2-amino-2-oxoethyl)-[2-[(2-amino-2-oxoethyl)-(2-chloroethyl)azaniumyl]ethyl]-(2-chloroethyl)azanium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C10H20Cl2N4O2.2C6H3N3O7/c11-1-3-15(7-9(13)17)5-6-16(4-2-12)8-10(14)18;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-8H2,(H2,13,17)(H2,14,18);2*1-2,10H |
InChIキー |
SLXAQLHVNFOMTF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C(C[NH+](CCCl)CC(=O)N)[NH+](CCCl)CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












